molecular formula C12H14N2O2S B5025508 [2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid

[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B5025508
M. Wt: 250.32 g/mol
InChI Key: MDNUAWLMWHDNGD-UHFFFAOYSA-N
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Description

[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a benzimidazole ring substituted with a propylsulfanyl group and an acetic acid moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

2-(2-propylsulfanylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNUAWLMWHDNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid typically involves the reaction of 2-mercaptobenzimidazole with propyl bromide to form 2-(propylsulfanyl)benzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters of this compound.

Scientific Research Applications

[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, potentially inhibiting their activity. The propylsulfanyl group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(propylsulfanyl)acetic acid: Lacks the benzimidazole ring, making it less complex.

    1H-benzimidazole-2-acetic acid: Lacks the propylsulfanyl group, potentially altering its biological activity.

    2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetic acid: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid is unique due to the combination of the benzimidazole ring, propylsulfanyl group, and acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

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